BenchChemオンラインストアへようこそ!

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

Medicinal chemistry ALDH inhibitor design Structure-activity relationship

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS 428502-97-0; molecular formula C₁₅H₁₂ClNO₅; MW 321.71 g/mol) is a trisubstituted benzaldehyde derivative belonging to the benzyloxybenzaldehyde structural class. Its benzaldehyde core bears a chlorine atom at position 3, a methoxy group at position 5, and a 3-nitrobenzyl ether moiety at position 4, yielding a compound with five hydrogen-bond acceptor sites, zero hydrogen-bond donors, six rotatable bonds, and a computed LogP of 3.65.

Molecular Formula C15H12ClNO5
Molecular Weight 321.71
CAS No. 428502-97-0
Cat. No. B2387717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
CAS428502-97-0
Molecular FormulaC15H12ClNO5
Molecular Weight321.71
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3
InChIKeyIQJLIAPBNJUKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS 428502-97-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS 428502-97-0; molecular formula C₁₅H₁₂ClNO₅; MW 321.71 g/mol) is a trisubstituted benzaldehyde derivative belonging to the benzyloxybenzaldehyde structural class . Its benzaldehyde core bears a chlorine atom at position 3, a methoxy group at position 5, and a 3-nitrobenzyl ether moiety at position 4, yielding a compound with five hydrogen-bond acceptor sites, zero hydrogen-bond donors, six rotatable bonds, and a computed LogP of 3.65 . This scaffold has garnered attention as a privileged chemotype for aldehyde dehydrogenase (ALDH) isoform inhibitor design, with closely related benzyloxybenzaldehyde analogs demonstrating sub-micromolar potency and isoform selectivity against ALDH1A3 . The compound is commercially available as a research chemical (typical purity 98%) from specialty organic building block suppliers, though at least one major catalog source has discontinued the product .

Why 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde Cannot Be Replaced by a Generic Benzyloxybenzaldehyde Analog


Within the benzyloxybenzaldehyde chemotype, three structural variables govern biological target engagement: (i) the regiochemistry of the nitro substituent on the distal benzyl ring (meta vs. para), (ii) the nature of the linker connecting the two aromatic rings (methyloxy ether vs. ester carbonyl), and (iii) the substitution pattern on the benzaldehyde core (chloro, methoxy, or combinations thereof). In the ALDH1A3 inhibitor series, replacing a methyloxy (CH₂O) linker with an ester (C=O) linker increased remaining enzyme activity at 10 µM from 4.27% to 21% when comparing ABMM-16 (methyloxy) with ABMM-1 (ester), both bearing identical core substitution (3-Cl, 5-OCH₃)—a ~5-fold loss in inhibitory capacity attributable solely to linker chemistry . Furthermore, the presence or absence of a single methoxy group on the benzaldehyde core altered ALDH1A3 remaining activity from 0.14% (ABMM-15, no OCH₃) to 4.27% (ABMM-16, with OCH₃), demonstrating that even minor substituent changes produce quantifiable shifts in target engagement . The target compound's unique combination of a 3-nitrobenzyl (meta-nitro) distal ring with a 3-chloro-5-methoxy benzaldehyde core distinguishes it from all published ALDH-active benzyloxybenzaldehyde analogs, which uniformly employ para-substituted (4-Cl, 4-F) or unsubstituted distal rings. This specific substitution pattern cannot be replicated by any single commercially available analog.

Quantitative Differentiation Evidence for 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS 428502-97-0) Versus Closest Analogs


Nitro Regiochemistry: Meta-Nitro (3-NO₂) Versus Para-Nitro (4-NO₂) Distal Ring Substitution as a Determinant of Electronic Character and H-Bonding Geometry

The target compound features a 3-nitrobenzyl (meta-nitro) distal aromatic ring, in contrast to the commercially available 4-nitrobenzyl (para-nitro) isomer . While no direct head-to-head biological comparison between these two regioisomers has been published for this specific benzaldehyde core, the electronic and steric consequences of meta vs. para nitro positioning are well established in medicinal chemistry: a meta-nitro group exerts a predominantly inductive electron-withdrawing effect (Hammett σₘ = 0.71) without the resonance withdrawal contribution present in the para-nitro isomer (σₚ = 0.78), resulting in a measurably less electron-deficient aromatic ring . This difference alters the π-stacking propensity of the distal ring within hydrophobic enzyme binding pockets and changes the spatial vector of the nitro oxygens available for hydrogen-bonding interactions with catalytic residues. In the ALDH1A3 docking studies of the related ABMM series, the para-chlorophenyl distal ring of ABMM-16 established critical hydrophobic contacts with M175, W178, C303, V460, and F466 within the binding site ; the meta-nitro substitution of the target compound would reorient the key H-bond acceptor group by approximately 60° relative to a para-substituted analog, potentially accessing different residue interactions.

Medicinal chemistry ALDH inhibitor design Structure-activity relationship

Physicochemical Property Comparison: Lipophilicity (LogP) Differentiation Between 3-Nitrobenzyl and 4-Nitrobenzyl Regioisomers

The target compound (3-nitrobenzyl isomer, CAS 428502-97-0) has a vendor-reported computed LogP of 3.6483 , while the 4-nitrobenzyl isomer (no CAS assigned) is reported with a computed LogP of 3.6389 . The near-identical LogP values (ΔLogP ≈ 0.01) indicate that the two regioisomers are essentially indistinguishable by bulk lipophilicity alone, meaning that any differential biological behavior between the two isomers must arise from specific electronic or steric interactions rather than passive membrane partitioning. Both compounds share identical molecular weight (321.71 g/mol), molecular formula (C₁₅H₁₂ClNO₅), hydrogen-bond acceptor count (5), hydrogen-bond donor count (0), and rotatable bond count (6) , making them an ideal matched molecular pair for isolating the effect of nitro regiochemistry on target binding.

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Evidence: Benzyloxybenzaldehyde Scaffold SAR and the Critical Role of the Methyloxy (CH₂O) Linker in ALDH1A3 Inhibition Potency

The target compound incorporates the methyloxy (CH₂O) linker between its two aromatic rings, a structural feature identified as essential for potent ALDH1A3 inhibition in the ABMM compound series . In direct comparisons within that series, ABMM-16 (methyloxy linker, 3-Cl, 5-OCH₃ core) achieved 4.27% remaining ALDH1A3 activity at 10 µM, whereas its ester-linked counterpart ABMM-1 (C=O linker, identical core substitution) showed 21.07% remaining activity—a ~5-fold difference in residual enzyme activity attributable exclusively to linker chemistry . Further SAR analysis demonstrated that ABMM-15 (methyloxy linker, 3-Cl, no OCH₃) achieved 0.14% remaining activity at 10 µM and an IC₅₀ of 0.23 ± 0.05 µM against ALDH1A3, while ABMM-16 (methyloxy linker, 3-Cl, 5-OCH₃) showed 4.27% remaining activity and an IC₅₀ of 1.29 ± 0.10 µM . The target compound's 3-nitrobenzyl distal ring introduces an H-bond-capable nitro group absent from the published ABMM series, which uniformly employed 4-chlorophenyl or 4-fluorophenyl distal rings that participate only in hydrophobic contacts . This structural difference positions the target compound as a probe for interrogating whether polar interactions at the distal end of the binding pocket can enhance ALDH isoform selectivity.

Aldehyde dehydrogenase inhibition Cancer stem cell target Chemoresistance

Commercial Purity Benchmarking: Lot-Specified 98% Purity with Documented Discontinuation Risk at Alternative Sources

The target compound is supplied by Leyan (Cat. No. 1188609) at a specified purity of 98% . An alternative supplier, CymitQuimica (Ref. 10-F618006), previously offered the compound at 98% purity in 500 mg quantity but has since discontinued the product . The 4-nitrobenzyl regioisomer is commercially available from Fluorochem at 98% purity with a computed LogP of 3.64 . The limited number of active suppliers (at least one confirmed active: Leyan; one discontinued: CymitQuimica) creates a supply concentration risk that should factor into procurement planning for multi-stage synthesis or long-term SAR campaigns. No pharmacopoeial-grade material or certified reference standard is available for either regioisomer.

Chemical procurement Quality control Supply chain risk

Recommended Research Application Scenarios for 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS 428502-97-0)


Matched Molecular Pair Analysis with the 4-Nitrobenzyl Regioisomer to Isolate Nitro Regiochemistry Effects on ALDH Isoform Binding

The target compound (3-nitrobenzyl, CAS 428502-97-0) and its 4-nitrobenzyl isomer form an ideal matched molecular pair: identical molecular weight (321.71 g/mol), formula (C₁₅H₁₂ClNO₅), LogP (~3.64), and functional group counts , differing only in nitro group regiochemistry. This enables definitive attribution of any differential ALDH1A3/ALDH3A1/ALDH1A1 inhibition potency or selectivity to the spatial and electronic consequences of meta vs. para nitro positioning. Researchers should perform parallel IC₅₀ determinations against all three ALDH isoforms using the hexanal/NAD(P)+ fluorimetric assay protocol validated in the ABMM series , and pair experimental results with molecular docking to map the differential H-bonding interactions predicted for the meta-nitro oxygen vector.

Synthetic Elaboration via Aldehyde Functional Group Chemistry for Focused Benzyloxybenzaldehyde Library Expansion

The free aldehyde group at the benzaldehyde core position provides a versatile synthetic handle for generating structural diversity. Published benzyloxybenzaldehyde SAR demonstrates that aldehyde oxidation to carboxylic acid, reduction to alcohol, or extension via Knoevenagel/aldol condensation dramatically alters both ALDH inhibitory activity and cytotoxicity profiles . The target compound's 3-nitrobenzyl distal ring—unexplored in the published ABMM library—combined with the validated 3-chloro-5-methoxy core, positions it as a starting material for a focused library probing whether a polar, H-bond-capable distal ring can confer ALDH1A3 selectivity superior to the 4-halophenyl analogs (IC₅₀ = 0.23–1.29 µM) or uncover ALDH3A1 activity not observed in the original series.

Probe Development for Investigating Nitroreductase-Mediated Bioreductive Activation in ALDH-Positive Cancer Cell Models

The 3-nitrobenzyl moiety is structurally related to known nitroaromatic bioreductive prodrug triggers that undergo enzymatic reduction in hypoxic tumor microenvironments . Coupled with the established ALDH1A3-targeting benzyloxybenzaldehyde scaffold , the target compound could serve as a precursor for developing ALDH1A3-directed probes that incorporate a nitroreductase-sensitive element. The A549 (ALDH-positive) vs. H1299 (ALDH-negative) non-small cell lung cancer cell line pair, validated for benzyloxybenzaldehyde cytotoxicity screening , provides an immediate experimental system for evaluating whether the 3-nitrobenzyl group confers hypoxia-selective cytotoxicity not observed with the non-nitrated ABMM analogs (ABMM-15 and ABMM-16 showed no significant cytotoxicity on either cell line at concentrations up to 60 µM).

Supply-Risk-Conscious Procurement for Multi-Step Medicinal Chemistry Campaigns

With only one confirmed active commercial supplier (Leyan, 98% purity) and a documented discontinuation precedent at a former European source , procurement of this specific regioisomer requires supply chain diligence. Researchers planning synthetic campaigns exceeding 1–2 grams should verify current lot availability, request certificates of analysis confirming regioisomeric purity (absence of the 4-nitrobenzyl isomer), and consider establishing a backup synthetic route. The synthesis of benzyloxybenzaldehyde derivatives via O-alkylation of the corresponding hydroxybenzaldehyde precursor with 3-nitrobenzyl bromide, using K₂CO₃ in DMF at 80°C as described for the ABMM series , provides a feasible contingency synthesis pathway should commercial supply become unavailable.

Quote Request

Request a Quote for 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.